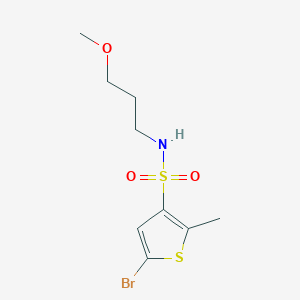![molecular formula C24H26N4O5 B14912814 1-{N-[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]-L-phenylalanyl}piperidine-4-carboxylic acid](/img/structure/B14912814.png)
1-{N-[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]-L-phenylalanyl}piperidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{N-[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]-L-phenylalanyl}piperidine-4-carboxylic acid is a complex organic compound that features a quinoxaline moiety, a phenylalanine derivative, and a piperidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{N-[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]-L-phenylalanyl}piperidine-4-carboxylic acid typically involves multiple steps, starting with the preparation of the quinoxaline moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The phenylalanine derivative is then introduced through peptide coupling reactions, often using reagents such as carbodiimides. Finally, the piperidine ring is incorporated through nucleophilic substitution or cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization .
化学反応の分析
Types of Reactions
1-{N-[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]-L-phenylalanyl}piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The quinoxaline moiety can be oxidized to form quinoxaline N-oxides.
Reduction: The compound can be reduced to form dihydroquinoxaline derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alkoxides. Reaction conditions often involve controlled temperatures and pH to ensure selectivity and yield .
Major Products
Major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxaline derivatives, and substituted piperidine derivatives .
科学的研究の応用
1-{N-[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]-L-phenylalanyl}piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and catalysts
作用機序
The mechanism of action of 1-{N-[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]-L-phenylalanyl}piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline moiety can bind to active sites, inhibiting enzyme activity or modulating receptor function. This can lead to downstream effects on cellular pathways, influencing processes such as cell proliferation and apoptosis .
類似化合物との比較
Similar Compounds
- N-((3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)carbonyl)-L-valine
- 4-hydroxy-2-quinolones
Uniqueness
1-{N-[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]-L-phenylalanyl}piperidine-4-carboxylic acid is unique due to its combination of a quinoxaline moiety, a phenylalanine derivative, and a piperidine ring. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for research and development.
特性
分子式 |
C24H26N4O5 |
|---|---|
分子量 |
450.5 g/mol |
IUPAC名 |
1-[(2S)-2-[(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)amino]-3-phenylpropanoyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C24H26N4O5/c29-21-15-28(20-9-5-4-8-18(20)25-21)24(33)26-19(14-16-6-2-1-3-7-16)22(30)27-12-10-17(11-13-27)23(31)32/h1-9,17,19H,10-15H2,(H,25,29)(H,26,33)(H,31,32)/t19-/m0/s1 |
InChIキー |
UULPFSJZLLWWIN-IBGZPJMESA-N |
異性体SMILES |
C1CN(CCC1C(=O)O)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)N3CC(=O)NC4=CC=CC=C43 |
正規SMILES |
C1CN(CCC1C(=O)O)C(=O)C(CC2=CC=CC=C2)NC(=O)N3CC(=O)NC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Methyl-7-azaspiro[3.5]nonan-1-amine dihydrochloride](/img/structure/B14912735.png)

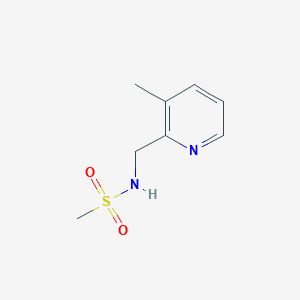

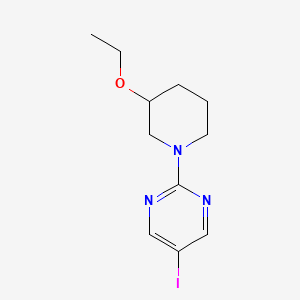
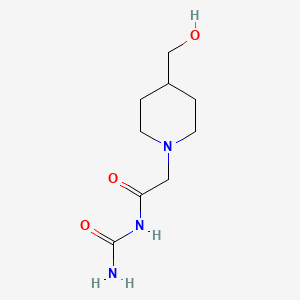


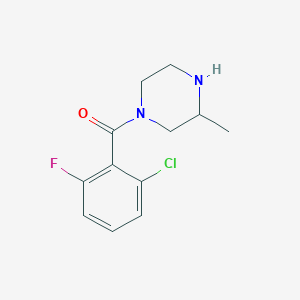
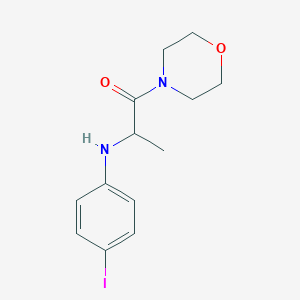
![(3AR,7aR)-1,3-dineopentyloctahydrobenzo[d][1,3,2]diazaphosphole 2-oxide](/img/structure/B14912791.png)
![2-{[5-(4-tert-butylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B14912797.png)
![N-[1-(1H-indol-3-yl)propan-2-yl]-4-methoxybenzamide](/img/structure/B14912803.png)
